5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride
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Overview
Description
5-Benzyl-2-oxa-5-azaspiro[34]octan-7-one;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one: The parent compound without the hydrochloride salt.
2-Oxa-5-azaspiro[3.4]octan-7-one: A similar spirocyclic compound with different substituents.
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one derivatives: Various derivatives with modifications to the benzyl group or other parts of the molecule.
Uniqueness
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12-6-13(9-16-10-13)14(8-12)7-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWTWYHSZKIZMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C12COC2)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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